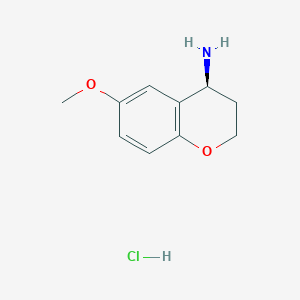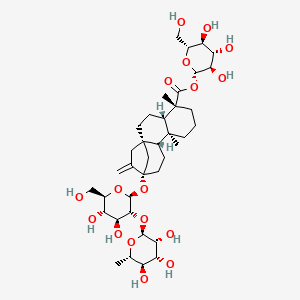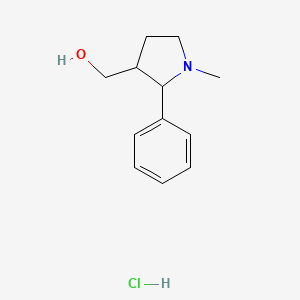![molecular formula C12H24ClNO B1457883 [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride CAS No. 1384430-56-1](/img/structure/B1457883.png)
[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride
Overview
Description
[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride: is an organic compound with the molecular formula C12H24ClNO and a molecular weight of 233.78 g/mol . This compound is known for its unique structure, which includes a cyclopentyloxy group attached to a cyclohexyl ring, and a methanamine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride typically involves the reaction of cyclopentanol with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylmethanol derivatives.
Substitution: Formation of halogenated cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to investigate the effects of cyclopentyloxy and cyclohexyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance the compound’s binding affinity to these targets, while the methanamine group may facilitate its interaction with biological membranes . The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Cyclohexylamine hydrochloride
- Cyclopentanol
- Cyclohexylmethanamine
Comparison: Compared to cyclohexylamine hydrochloride, [1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride has an additional cyclopentyloxy group, which may confer unique chemical and biological properties. Cyclopentanol lacks the methanamine group, making it less versatile in certain chemical reactions. Cyclohexylmethanamine, while similar, does not have the cyclopentyloxy group, which may affect its reactivity and applications .
Properties
IUPAC Name |
(1-cyclopentyloxycyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c13-10-12(8-4-1-5-9-12)14-11-6-2-3-7-11;/h11H,1-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZLWWUCKMYYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)OC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)


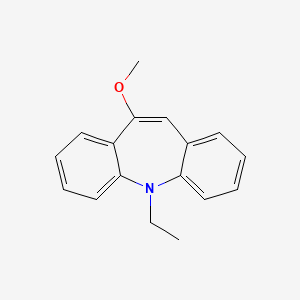
![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)
![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B1457815.png)
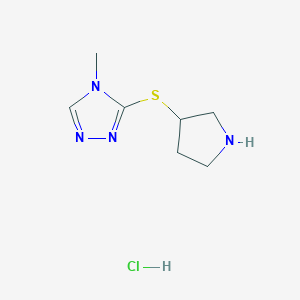
![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)
